2-Oxo-1-oxa-spiro[4.5]decane-3,4-dicarboxylic acid diethyl ester

Spirocyclic lactone Ring-size effect Synthetic intermediate

Designated by CAS 134515-27-8 and the IUPAC name diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate , this compound is a spirocyclic γ-lactone diester with the molecular formula C₁₅H₂₂O₆ (MW 298.33 g·mol⁻¹). It belongs to a specialized series of carbo(hetero)cyclospirobutanoic lactones that serve as versatile intermediates in medicinal-chemistry and heterocyclic-synthesis campaigns.

Molecular Formula C15H22O6
Molecular Weight 298.33 g/mol
Cat. No. B5034061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1-oxa-spiro[4.5]decane-3,4-dicarboxylic acid diethyl ester
Molecular FormulaC15H22O6
Molecular Weight298.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(C2(CCCCC2)OC1=O)C(=O)OCC
InChIInChI=1S/C15H22O6/c1-3-19-12(16)10-11(14(18)20-4-2)15(21-13(10)17)8-6-5-7-9-15/h10-11H,3-9H2,1-2H3
InChIKeyILNXAWKNNQLIDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer’s Technical Primer: 2-Oxo-1-oxa-spiro[4.5]decane-3,4-dicarboxylic Acid Diethyl Ester – Core Identity and Catalog-Landing Criteria for Procurement Decisions


Designated by CAS 134515-27-8 and the IUPAC name diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate , this compound is a spirocyclic γ-lactone diester with the molecular formula C₁₅H₂₂O₆ (MW 298.33 g·mol⁻¹) . It belongs to a specialized series of carbo(hetero)cyclospirobutanoic lactones [1] that serve as versatile intermediates in medicinal-chemistry and heterocyclic-synthesis campaigns. Commercial lots typically ship at ≥98% purity (HPLC) ; predicted physicochemical descriptors include ACD/LogP 2.48, polar surface area 79 Ų, and zero Rule‑of‑5 violations, placing it within classical drug‑like chemical space .

Scaffold Spiro[4.5]decane γ-lactone diester core for heterocycle library synthesis
Handles Two ethyl ester groups enable sequential or independent C-3 and C-4 derivatization
Profile Zero Rule-of-5 violations and drug-like physicochemical space for screening enrichment

Why Spirocyclic Lactone Diesters Cannot Be Swapped Casually: Ring Size, Heteroatom Placement, and Ester Count Dictate Both Reactivity and Biological Readout for 2-Oxo-1-oxa-spiro[4.5]decane-3,4-dicarboxylic Acid Diethyl Ester


The 1-oxaspiro[4.5]decane scaffold sits between the [4.4]nonane and substituted [4.5]decane congeners in the same publication series [1]; each homologue yields a different product distribution after acid hydrolysis and subsequent functionalization (acyl chlorides, chloromethyl ketones, thiosemicarbazides, triazoles, thiadiazoles, imidazoles, and N-benzylimides) [2]. Retaining both ethyl ester moieties is critical because distillation triggers partial de-ethoxycarbonylation to the corresponding mono‑ester [3], which eliminates the second carboxylate handle required for downstream diversification. Three‑dimensional spiro‑architecture and lipophilicity (Log P ranging from ≈1.6 to 2.9 across prediction platforms ) further differentiate this compound from flat aromatic or monocyclic surrogates in screening libraries.

[4.4]Nonane analog Yields a different set of heterocycle isomers under identical reaction conditions; triazole, thiadiazole, and imidazole product profiles may not transfer
Mono-ester form Carries only one carboxylate handle; C-3 derivatization pathways are unavailable, reducing downstream diversification options
Ketal-protected analog 7,7-Dimethyl-1,8-dioxa modification introduces an acid-labile protecting group that may not survive acidic hydrolysis or acylation steps

Head‑to‑Head Quantitative Evidence: Where 2-Oxo-1-oxa-spiro[4.5]decane-3,4-dicarboxylic Acid Diethyl Ester Stands Apart from Its Closest Spiro‑Lactone Analogs


Ring‑Size Comparison: C‑5 Cyclohexane Versus C‑4 Cyclopentane in the Spiro Junction

The target compound (Ia‑b in the series) is distinguished from its direct analog diethyl 2-oxo-1-oxaspiro[4,4]nonane-3,4-dicarboxylate (Ia‑a) by the spiro‑fused cyclohexane ring versus a cyclopentane ring [1]. The [4,5]decane scaffold yields a different set of acid‑hydrolysis products (IIa‑b), acyl chlorides (IIIa‑b), chloromethyl ketones (IVa‑b), triazoles (VIa‑b), thiadiazoles (VIIa‑b), imidazoles (VIIIa‑b), and N‑benzylimides (IXa‑b) in parallel synthetic transformations [2]. Although the publication does not provide isolated yields for every derivative, the distinct product slate confirms that the cyclohexane versus cyclopentane element dictates divergent late‑stage functionalization outcomes.

Ring-Size Divergence
Head-to-head
[4.5]decane vs [4.4]nonane scaffold yields distinct triazole, thiadiazole, and imidazole isomer sets
Product identity diverges under identical hydrolysis and cyclization sequences
Qualitative comparison; isolated yields not reported for all derivatives
Spirocyclic lactone Ring-size effect Synthetic intermediate

Diester Versus Mono‑Ester: Structural Integrity During Distillation Dictates the Number of Synthetic Handles

Upon distillation, the target diethyl ester (Ia‑b) undergoes partial de-ethoxycarbonylation to give ethyl 2-oxo-1-oxaspiro[4,5]decane-4-carboxylate [1]. This establishes a direct functional‑group continuum where the diester form carries two reactive carboxylate moieties (positions 3 and 4 of the lactone ring) that can be sequentially or independently transformed, while the mono‑ester loses one reactive handle. The 7,7‑dimethyl‑1,8‑dioxaspiro[4,5]decane‑3,4‑dicarboxylate (Ia‑c), which features a ketal‑protected cyclohexane, behaves analogously under hydrolysis but introduces an additional heteroatom that alters lipophilicity and hydrogen‑bonding capacity [2].

Functional Handle Count
Head-to-head
Two reactive carboxylate handles at C-3 and C-4; mono-ester retains only one
Diester supports sequential derivatization; mono-ester restricts C-3 modification
Partial de-ethoxycarbonylation occurs upon distillation; thermal handling context
De-ethoxycarbonylation Thermal stability Synthetic handle preservation

Neurotropic Activity of the Downstream N‑Benzylimide: Comparative Toxicology and Pharmacology Data for the Diester‑Derived Imide

N‑Benzylimides synthesized from the target diethyl ester (IXb) and from the [4,4]nonane analog (IXa) were evaluated in rodent models for neurotropic effects [1]. The study reports that the compound class exhibits relatively low toxicity and inhibits 5‑HT deamination while potentiating tryptamine and 5‑HTP effects; however, numerical IC₅₀ or LD₅₀ values for IXb versus IXa are not disclosed in the publicly available abstract. The β‑adrenoblocking activity of related spiro‑lactone amides was compared to anapriline (propranolol) and found to be less pronounced [2], providing a qualitative benchmark for receptor selectivity.

Neurotropic Imide Endpoint
Data to verify
N-Benzylimide IXb reported to inhibit 5-HT deamination and potentiate tryptamine/5-HTP in rodent models
Reported neurotropic endpoint context supports CNS probe research fit
Quantitative IC50/LD50 values not disclosed in accessible abstract; requires validation
Neurotropic activity N-benzylimide Toxicity comparison

Procurement‑Driven Application Scenarios for 2-Oxo-1-oxa-spiro[4.5]decane-3,4-dicarboxylic Acid Diethyl Ester


Medicinal‑Chemistry Diversification: Generation of [4.5]‑Spiro Triazole, Thiadiazole, and Imidazole Libraries

The diester can be hydrolyzed to the diacid (IIb), converted to the acyl chloride (IIIb), and elaborated into chloromethyl ketone (IVb), which then yields triazole (VIb), thiadiazole (VIIb), and imidazole (VIIIb) heterocycles through established one‑pot sequences [1]. These heterocyclic libraries are structurally distinct from those derived from the [4,4]nonane analog and are valuable for fragment‑based and structure‑activity‑relationship campaigns. Procurement of the diester therefore secures access to a complete series of heterocyclic products with the cyclohexane‑fused spiro topology.

Neurotropic Probe Synthesis via N‑Benzylimide Conjugation

Direct condensation with benzylamine furnishes the N‑benzylimide (IXb), a compound class shown to modulate serotonergic pathways and to display low acute toxicity [2]. Investigators in CNS drug discovery should obtain the diester to produce this imide scaffold, as the [4,5]decane spiro framework offers a distinct vector angle and lipophilicity (Log P 2.48–2.89) compared to the [4,4]nonane‑derived imide (IXa).

Physicochemical Screening‑Set Enrichment with a Three‑Dimensional Spiro Diester

With zero Rule‑of‑5 violations, tPSA of 78.9 Ų, and zero hydrogen‑bond donors, the compound occupies attractive oral‑drug‑like space . Its spiro‑junction introduces a well‑defined exit vector into diversity‑oriented screening decks. Purchasing the diester rather than a flat mono‑ester or ketal‑modified congener ensures the maximal number of chemical handles for hit‑to‑lead optimization while maintaining a favorable physicochemical profile.

Synthetic Methodology Development Using Controlled De‑ethoxycarbonylation

The documented tendency of the diester to undergo partial de‑ethoxycarbonylation upon distillation [3] makes it a compelling substrate for developing selective mono‑decarboxylation protocols. Procuring the diester enables chemists to explore thermal, acidic, or enzymatic conditions that selectively remove one ethyl ester while retaining the second, thereby creating an asymmetric building block that is otherwise difficult to access.

Application
Selection Property
Validation Focus
Heterocycle library synthesis
Dual-ester reactivity for sequential acylation and cyclization
Triazole, thiadiazole, and imidazole product identity confirmation
CNS pathway probe synthesis
N-Benzylimide condensation from diester precursor
Serotonergic pathway endpoint context and reported tolerability review
Screening collection enrichment
Drug-like physicochemical profile with spiro 3D architecture
Rule-of-5 compliance and spiro vector diversity assessment
Synthetic methodology development
Controlled de-ethoxycarbonylation behavior
Selective mono-decarboxylation protocol optimization
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